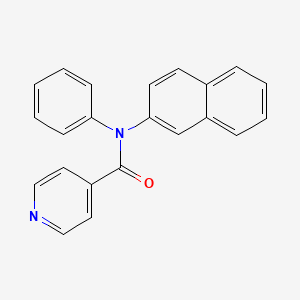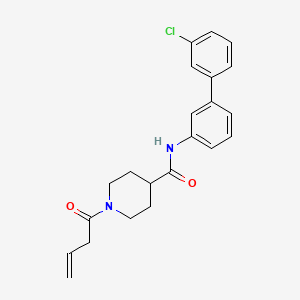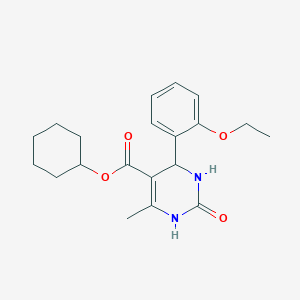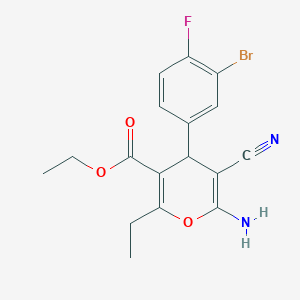![molecular formula C15H18N4OS B5143786 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5143786.png)
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects in various disease states.
Mecanismo De Acción
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that promote phosphorylation of the catalytic subunit. This activation of AMPK leads to downstream effects on various signaling pathways involved in energy metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and physiological effects:
The activation of AMPK by this compound has been shown to have numerous biochemical and physiological effects. In animal models of type 2 diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity. Additionally, this compound has been shown to increase fatty acid oxidation and mitochondrial biogenesis, leading to improved energy metabolism. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide in lab experiments is its specificity for AMPK activation, allowing for targeted effects on energy metabolism pathways. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are numerous future directions for research on 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. One potential area of research is its potential therapeutic applications in various disease states, including diabetes, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the downstream effects of AMPK activation by this compound on various signaling pathways involved in energy metabolism. Furthermore, the development of more potent and selective AMPK activators may lead to improved therapeutic outcomes in various disease states.
Métodos De Síntesis
The synthesis of 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide was first reported by Calabrese et al. in 2009. The synthesis involves the reaction of 6-aminonicotinamide with allyl bromide and 4-ethyl-2-bromomethylthiazole in the presence of a base, followed by N-alkylation with ethyl bromoacetate. The resulting intermediate is then hydrolyzed and coupled with 4-aminobenzoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been extensively studied for its potential therapeutic applications in various disease states, including diabetes, cancer, and neurodegenerative diseases. In preclinical studies, this compound has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines and animal models. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(prop-2-enylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-3-7-16-13-6-5-11(8-17-13)15(20)18-9-14-19-12(4-2)10-21-14/h3,5-6,8,10H,1,4,7,9H2,2H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMPXUSBLXCZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)


![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)
![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)

![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)